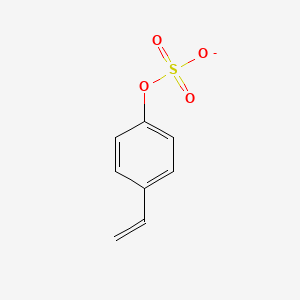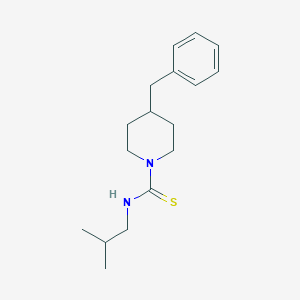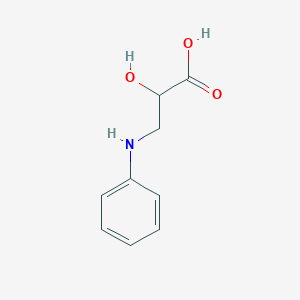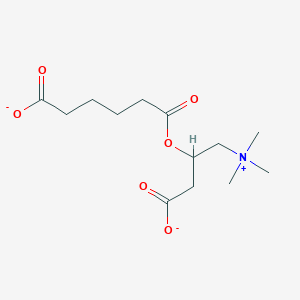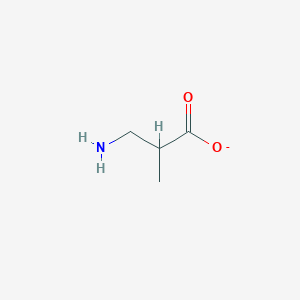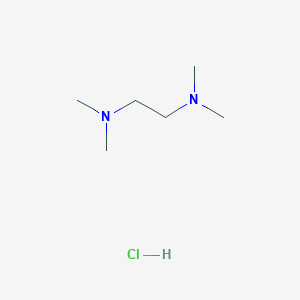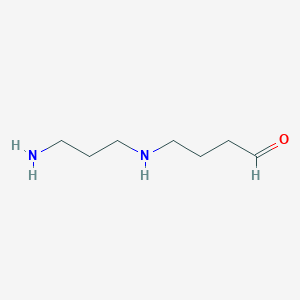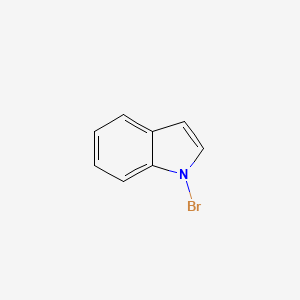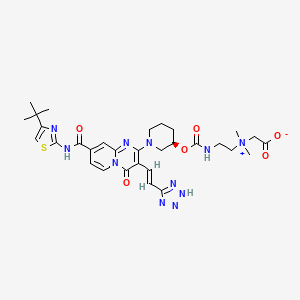
D13-9001
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound D13-9001 is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features multiple functional groups, including thiazole, tetrazole, pyridopyrimidine, and piperidine, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D13-9001 involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyridopyrimidine structure, followed by the introduction of the thiazole and tetrazole groups. The final steps involve the attachment of the piperidine moiety and the formation of the dimethylammonio acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反应分析
Types of Reactions
D13-9001 can undergo various types of chemical reactions, including:
Oxidation: The thiazole and piperidine groups can be oxidized under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The tetrazole and thiazole groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine group may yield a piperidone derivative, while reduction of the carbonyl groups may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, D13-9001 is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure may interact with specific biological targets, leading to therapeutic effects. Research is ongoing to explore its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of D13-9001 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s multiple functional groups allow it to bind to these targets with high specificity, leading to modulation of their activity and subsequent biological effects.
相似化合物的比较
Similar Compounds
- [{2-[({[(3r)-1-{8-[(4-Methyl-1,3-Thiazol-2-Yl)carbamoyl]-4-Oxo-3-[(E)-2-(1h-Tetrazol-5-Yl)ethenyl]-4h-Pyrido[1,2-A]pyrimidin-2-Yl}piperidin-3-Yl]oxy}carbonyl)amino]ethyl}(Dimethyl)ammonio]acetate
- [{2-[({[(3r)-1-{8-[(4-Ethyl-1,3-Thiazol-2-Yl)carbamoyl]-4-Oxo-3-[(E)-2-(1h-Tetrazol-5-Yl)ethenyl]-4h-Pyrido[1,2-A]pyrimidin-2-Yl}piperidin-3-Yl]oxy}carbonyl)amino]ethyl}(Dimethyl)ammonio]acetate
Uniqueness
The uniqueness of D13-9001 lies in its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C31H39N11O6S |
|---|---|
分子量 |
693.8 g/mol |
IUPAC 名称 |
2-[2-[[(3R)-1-[8-[(4-tert-butyl-1,3-thiazol-2-yl)carbamoyl]-4-oxo-3-[(E)-2-(2H-tetrazol-5-yl)ethenyl]pyrido[1,2-a]pyrimidin-2-yl]piperidin-3-yl]oxycarbonylamino]ethyl-dimethylazaniumyl]acetate |
InChI |
InChI=1S/C31H39N11O6S/c1-31(2,3)22-18-49-29(33-22)35-27(45)19-10-13-41-24(15-19)34-26(21(28(41)46)8-9-23-36-38-39-37-23)40-12-6-7-20(16-40)48-30(47)32-11-14-42(4,5)17-25(43)44/h8-10,13,15,18,20H,6-7,11-12,14,16-17H2,1-5H3,(H3-,32,33,35,36,37,38,39,43,44,45,47)/t20-/m1/s1 |
InChI 键 |
RVJNIKFVEAWLQC-HXUWFJFHSA-N |
手性 SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=NC(=C(C(=O)N3C=C2)/C=C/C4=NNN=N4)N5CCC[C@H](C5)OC(=O)NCC[N+](C)(C)CC(=O)[O-] |
规范 SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC3=NC(=C(C(=O)N3C=C2)C=CC4=NNN=N4)N5CCCC(C5)OC(=O)NCC[N+](C)(C)CC(=O)[O-] |
同义词 |
D13-9001 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


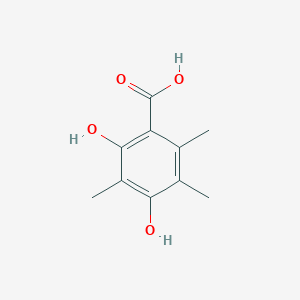
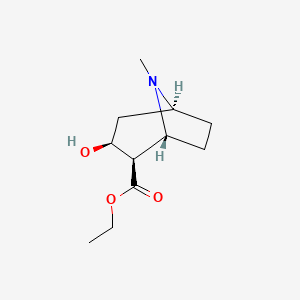
![4-[3-[4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-(4-methylphenyl)propoxy]benzoyl]indol-1-yl]butanoic acid](/img/structure/B1258119.png)
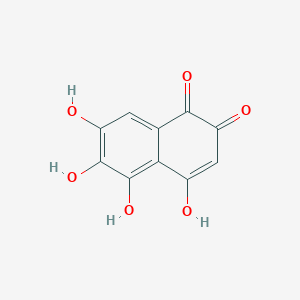
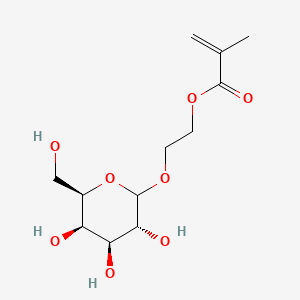
![Pyrido[4,3-d]pyrimidine](/img/structure/B1258125.png)
